
3-Phenyl-N-(piperidin-3-yl)propanamide
Vue d'ensemble
Description
3-Phenyl-N-(piperidin-3-yl)propanamide is a chemical compound with the CAS Number: 1016675-75-4. It has a molecular weight of 232.33 . The IUPAC name for this compound is 3-phenyl-N-(3-piperidinyl)propanamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring attached to a phenyl group and a propanamide group . The InChI code for this compound is 1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.33 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
Synthesis and Applications
- The chemical structure and properties of various derivatives of 3-Phenyl-N-(piperidin-3-yl)propanamide have been a subject of interest in scientific research. A chapter by Vardanyan (2018) details the synthesis methods, pharmacological properties, and applications of derivatives like trihexyphenidyl, biperiden, and others, indicating the wide scope of this compound in medicinal chemistry (Vardanyan, 2018).
Anticonvulsant Effects
- A study by Sadek et al. (2016) explored the anticonvulsant effects of isomeric nonimidazole histamine H3 receptor antagonists, including derivatives of this compound. This research adds to the understanding of potential therapeutic applications in epilepsy treatment (Sadek et al., 2016).
Anticancer Potential
- In the field of oncology, the synthesis of novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives and their antileukemic activity was examined by Vinaya et al. (2011). The study highlights the anticancer effects associated with the piperidine framework, including the derivatives of this compound (Vinaya et al., 2011).
Anti-Allergic Properties
- Research on the synthesis and potential antiallergic activity of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, including similar compounds to this compound, was conducted by Courant et al. (1993). This study provides insights into the application of such compounds in allergy treatment (Courant et al., 1993).
Corrosion Inhibition
- A study on the use of 3-amino alkylated indoles, including derivatives of this compound, as corrosion inhibitors for mild steel was conducted by Verma et al. (2016). This highlights a unique application of the compound in industrial settings (Verma et al., 2016).
Stereoselective Synthesis
- McCall et al. (2008) researched the stereoselective synthesis of acyclic amino alcohols via von Braun ring opening of chiral piperidines, including this compound. This study contributes to the advancement of stereochemistry and synthesis methods (McCall et al., 2008).
Antimicrobial Activities
- The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens were studied by Vinaya et al. (2009), demonstrating the potential of this compound derivatives in combating microbial infections (Vinaya et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-N-piperidin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZOMKBOXFTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



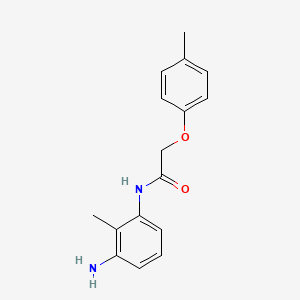
![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)


![2-Methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072149.png)
![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)
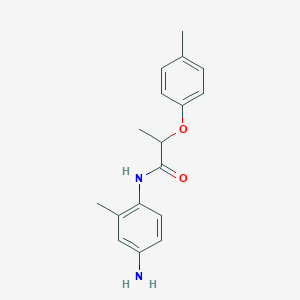
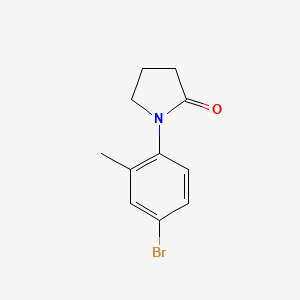


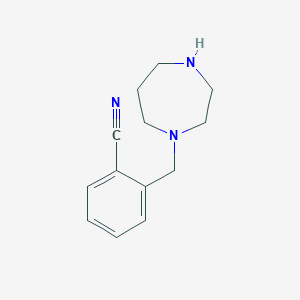
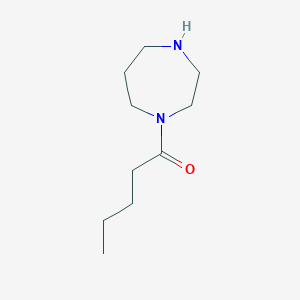
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)
